

# solubility and stability of Carvotanacetone

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## Compound of Interest

Compound Name: *Carvotanacetone*

Cat. No.: *B1241184*

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An In-depth Technical Guide to the Solubility and Stability of **Carvotanacetone**

## Introduction

**Carvotanacetone** is a naturally occurring monoterpenoid ketone, chemically classified as a p-menthane monoterpenoid.<sup>[1][2][3]</sup> It is structurally characterized by a cyclohexene ring with a ketone functional group and is found in various plants.<sup>[1]</sup> Due to its characteristic minty and herbaceous aroma, **Carvotanacetone** is utilized in the food and fragrance industries.<sup>[1][4]</sup> Furthermore, its potential biological activities, including anti-inflammatory properties, have made it a subject of interest for researchers in drug development and life sciences.<sup>[1]</sup> This technical guide provides a comprehensive overview of the solubility and stability of **Carvotanacetone**, offering detailed experimental protocols and data for researchers, scientists, and drug development professionals.

## Solubility of Carvotanacetone

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and formulation development. **Carvotanacetone** is characterized by its limited aqueous solubility and good solubility in organic solvents.

## Solubility Data

**Carvotanacetone**'s solubility has been reported in various solvents. It is described as being soluble in organic solvents like ethanol and ether but less soluble in water.<sup>[1]</sup> The available quantitative data is summarized in the table below.

Solvent	Solubility	Temperature	Reference
Water	0.9 g/L	20 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Water	176.1 mg/L (estimated)	25 °C	
Alcohol	Soluble	Not Specified	<a href="#">[4]</a> <a href="#">[6]</a>
Ethanol	Soluble	Not Specified	<a href="#">[1]</a>
Ether	Soluble	Not Specified	<a href="#">[1]</a>
Oils	Soluble	Not Specified	<a href="#">[4]</a>

## Experimental Protocol: Determination of Aqueous Solubility (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the solubility of sparingly soluble compounds in water.[\[7\]](#)

Objective: To determine the equilibrium solubility of **Carvotanacetone** in water at a specific temperature (e.g., 25 °C).

Materials:

- **Carvotanacetone** (high purity)
- Distilled or deionized water
- Glass flasks with stoppers (e.g., 250 mL)
- Thermostatically controlled water bath with shaker
- Magnetic stirrers[\[7\]](#)
- Centrifuge
- 0.2 or 0.45 µm syringe filters (ensure no adsorption of the compound)

- Analytical balance
- Volumetric flasks and pipettes
- Appropriate organic solvent for extraction and dilution (e.g., Hexane)
- Analytical instrumentation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)<sup>[8]</sup>

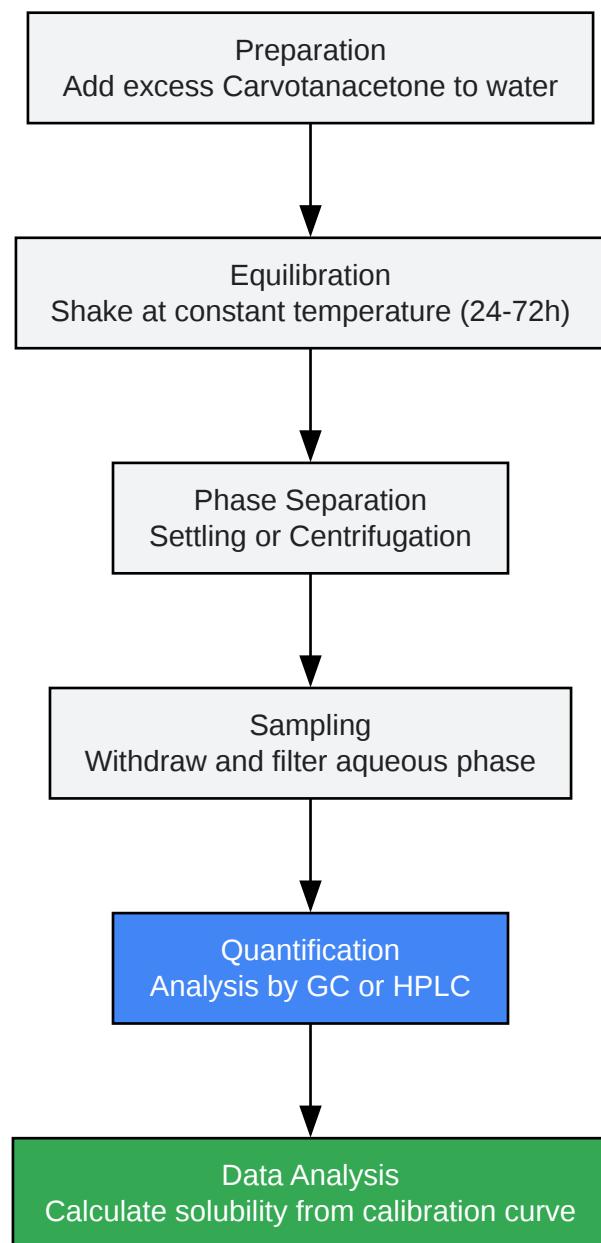
Procedure:

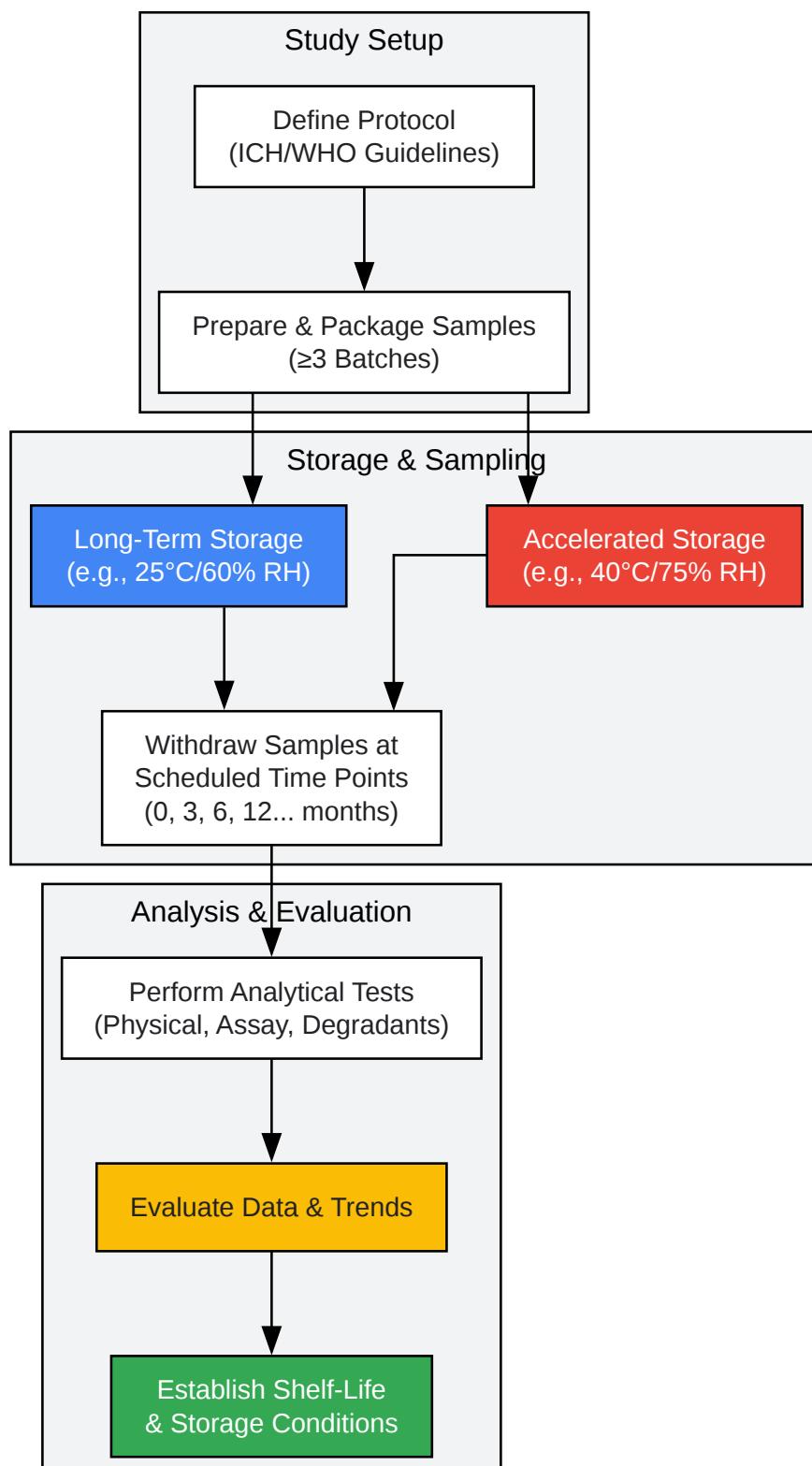
- Preparation: Add an excess amount of **Carvotanacetone** to a flask containing a known volume of distilled water (e.g., 100 mL). The excess solid/liquid phase is crucial to ensure that saturation is reached.
- Equilibration: Seal the flasks to prevent solvent evaporation and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g.,  $25\text{ }^{\circ}\text{C} \pm 0.1\text{ K}$ ). Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.<sup>[7][8]</sup> The time required may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
- Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand undisturbed in a temperature-controlled environment for several hours (e.g., 2-3 hours) to allow the undissolved **Carvotanacetone** to settle.<sup>[8]</sup> For more complete separation, especially in the case of emulsions, the samples can be centrifuged.<sup>[8]</sup>
- Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous supernatant. To avoid drawing any undissolved particles, it is recommended to filter the sample through a suitable syringe filter.
- Quantification:
  - Prepare a series of standard solutions of **Carvotanacetone** of known concentrations in the chosen organic solvent.

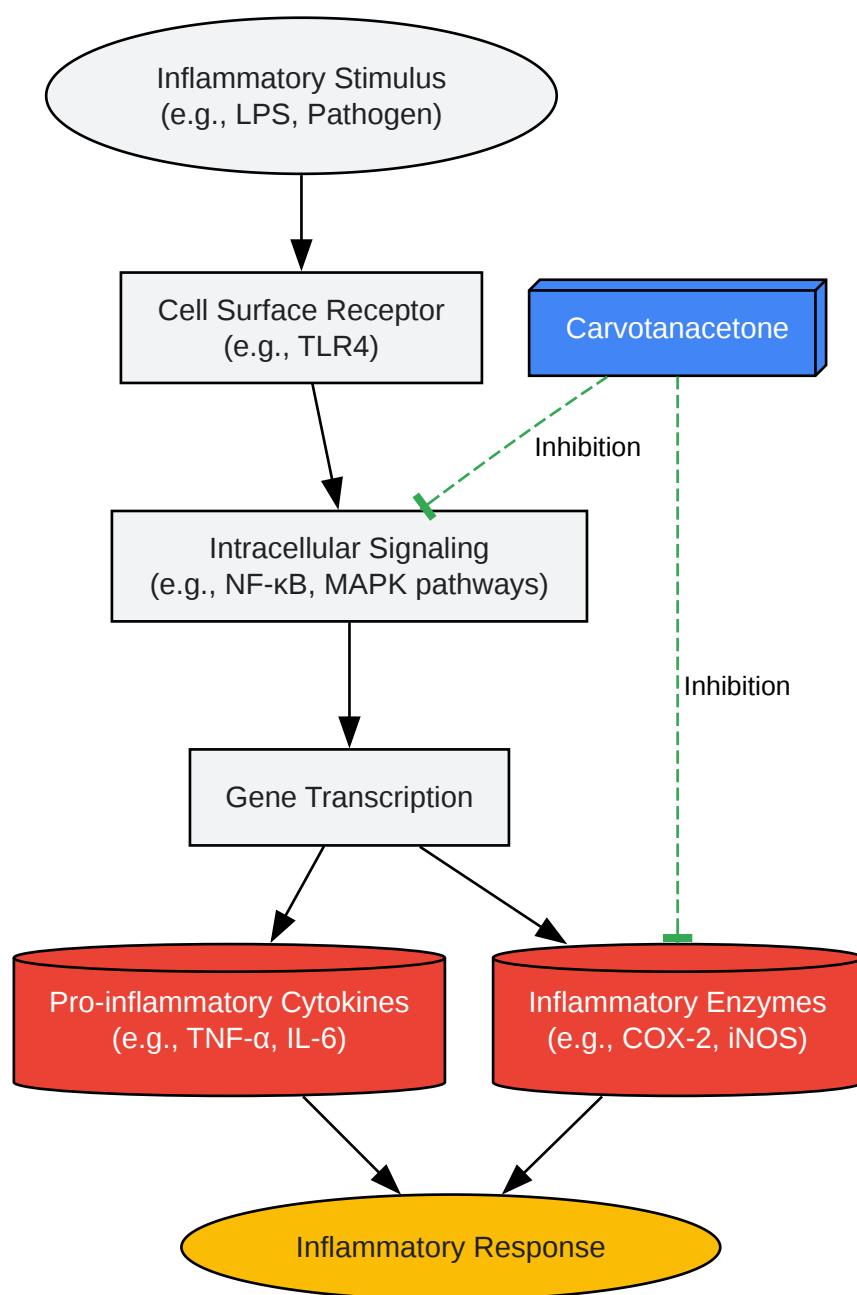
- Extract the **Carvotanacetone** from the aqueous sample into an appropriate, immiscible organic solvent if necessary, or directly inject the aqueous sample if the analytical method allows.
- Analyze the samples and standards using a validated GC or HPLC method to determine the concentration of **Carvotanacetone**.[\[1\]](#)[\[9\]](#)
- Construct a calibration curve from the standard solutions and use it to determine the concentration of **Carvotanacetone** in the equilibrated sample.

**Data Analysis:** The solubility is reported in units such as g/L or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

## Visualization: Solubility Determination Workflow







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